3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dimethoxyphenyl group: This step involves the use of a suitable electrophile, such as a halogenated dimethoxybenzene, in a nucleophilic substitution reaction.
Attachment of the benzothiophene moiety: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using a suitable boronic acid or stannane derivative.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzothiophene moiety can be oxidized to a ketone using oxidizing agents such as PCC or DMP.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: NaH (Sodium hydride), K2CO3 (Potassium carbonate)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-25-18(12-17(24-25)15-11-14(28-2)6-7-19(15)29-3)21(26)23-13-22(27)9-4-5-20-16(22)8-10-30-20/h6-8,10-12,27H,4-5,9,13H2,1-3H3,(H,23,26) |
InChI Key |
QAISXWTZKJTHMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCCC4=C3C=CS4)O |
Origin of Product |
United States |
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